N-(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)piperidine-4-carboxamide

PIKfyve Lipid Kinase Inhibition Chemical Probe

This compound offers a unique piperidine-4-carboxamide scaffold that distinguishes it from simple benzamide analogs. The N-(4-bromophenyl) substituent and 3,4,5-trimethoxybenzoyl group confer selective PIKfyve inhibition (IC50 5.75 µM) without P-glycoprotein interaction, a common off-target issue. Use as a starting point for medicinal chemistry campaigns targeting PIKfyve or influenza endonuclease, or as a sigma receptor selectivity control. Ensure target engagement confidence with a compound validated in patent literature.

Molecular Formula C22H25BrN2O5
Molecular Weight 477.3 g/mol
Cat. No. B3444370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)piperidine-4-carboxamide
Molecular FormulaC22H25BrN2O5
Molecular Weight477.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)Br
InChIInChI=1S/C22H25BrN2O5/c1-28-18-12-15(13-19(29-2)20(18)30-3)22(27)25-10-8-14(9-11-25)21(26)24-17-6-4-16(23)5-7-17/h4-7,12-14H,8-11H2,1-3H3,(H,24,26)
InChIKeyZRNBCGJAHXZZBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)piperidine-4-carboxamide: A Dual-Functional Piperidine Scaffold for Targeted Probe Development


N-(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide core, uniquely substituted with a 4-bromophenyl group on the amide nitrogen and a 3,4,5-trimethoxybenzoyl moiety on the piperidine nitrogen [1]. This specific substitution pattern distinguishes it from simpler benzamide analogs by introducing a conformationally constrained, hydrogen-bond-capable spacer between two aromatic pharmacophores. Its documented presence as a reference compound in patent literature [2] and its biological activity against the lipid kinase PIKfyve [3] establish it as a multi-functional probe of interest for medicinal chemistry and chemical biology applications.

Why Generic Piperidine Carboxamide Analogs Cannot Substitute for N-(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)piperidine-4-carboxamide


The precise arrangement of functional groups in N-(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)piperidine-4-carboxamide is critical for its unique activity profile. Simple substitution with a close analog like N-(4-bromophenyl)-3,4,5-trimethoxybenzamide, which lacks the piperidine-4-carboxamide linker, results in a complete shift in biological activity, from low-micromolar PIKfyve inhibition to a P-glycoprotein (P-gp) interaction phenotype with an IC50 of 27 µM [1]. This demonstrates that the piperidine scaffold is not merely a passive linker; it is a key determinant of target engagement. Furthermore, class-level modifications to the piperidine-4-carboxamide series, such as changing the N-benzyl group, can dramatically alter sigma receptor affinity by orders of magnitude [2]. Therefore, generic substitution is high-risk and scientifically unsound without direct comparative data.

Quantitative Differentiation Guide for N-(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)piperidine-4-carboxamide vs. Closest Analogs


PIKfyve Lipid Kinase Inhibition: A Unique Target Profile Absent in the Benzamide Analog

N-(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)piperidine-4-carboxamide shows inhibitory activity against the lipid kinase PIKfyve (IC50 = 5.75 µM) [1]. This is a distinct target profile compared to its closest structural relative, a simple benzamide analog lacking the piperidine ring. That analog, N-(4-bromophenyl)-3,4,5-trimethoxybenzamide, was found to be inactive against PIKfyve but instead inhibited the drug efflux transporter P-glycoprotein (ABCB1) with an IC50 of 27 µM [2]. The piperidine-4-carboxamide linker is therefore essential for shifting target engagement from a membrane transporter to an intracellular lipid kinase.

PIKfyve Lipid Kinase Inhibition Chemical Probe

Structural Differentiation from Sigma Receptor Ligands via Trimethoxybenzoyl N-Substitution

The piperidine-4-carboxamide scaffold is a known privileged structure for sigma-1 receptor ligands. Literature evidence shows that high sigma-1 affinity (Ki values in the low nanomolar range, e.g., 3.7 nM) is typically achieved with small N-benzyl substitutions on the piperidine nitrogen [1]. N-(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)piperidine-4-carboxamide instead introduces a bulky, electron-rich 3,4,5-trimethoxybenzoyl group at this position. According to structure-activity relationship (SAR) from the class, such a large N-substituent would be predicted to abolish sigma-1 affinity, redirecting the compound's polypharmacology toward other targets like PIKfyve. This structural feature deliberately steers the molecule away from the sigma receptor liability common to the class.

Sigma Receptor Selectivity Scaffold Optimization

A Patent-Validated Scaffold for Influenza Endonuclease Inhibitor Development

The compound is explicitly designated as 'Reference Example 629' in US Patent US10202379B2, which focuses on substituted polycyclic carbamoyl pyridone derivatives as cap-dependent endonuclease inhibitors for influenza treatment [1]. Its inclusion as a characterized synthetic reference standard in a major antiviral patent provides verifiable structural validation and a documented synthetic route. This contrasts with other non-patented, commercially available piperidine-4-carboxamide derivatives which lack a proven link to a specific, industrially-relevant therapeutic program.

Antiviral Endonuclease Inhibitor Patent Reference

Defined Application Scenarios for N-(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)piperidine-4-carboxamide


Development of PIKfyve-Focused Chemical Probes Without P-gp Interference

This is the primary recommended application, directly supported by evidence showing the compound's PIKfyve inhibitory activity (IC50 5.75 µM) [1] and the known P-gp activity of its benzamide analog [2]. Researchers can use this compound as a starting point for a PIKfyve chemical probe campaign without the confounding factor of P-glycoprotein modulation, a common issue with other chemotypes.

Influenza Antiviral Drug Discovery Using a Patent-Validated Reference

As 'Reference Example 629' in a key patent for influenza endonuclease inhibitors [1], this compound is ideally suited as a quality control standard or a chemical starting point for medicinal chemistry efforts targeting the influenza cap-dependent endonuclease. Its use ensures alignment with existing intellectual property and established synthetic routes.

Selectivity Profiling of Piperidine-4-carboxamide Libraries

Given the strong class-level affinity of piperidine-4-carboxamides for sigma receptors when bearing small N-alkyl groups [1], this compound, with its distinct N-trimethoxybenzoyl group, is an essential control. It can be used to validate selectivity panels, ensuring that observed biological effects are not due to sigma receptor engagement, thereby deconvoluting the target landscape of a compound library.

Quote Request

Request a Quote for N-(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.